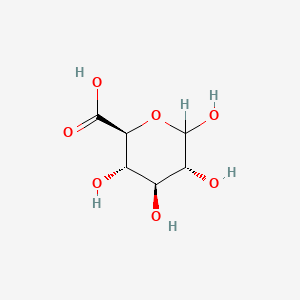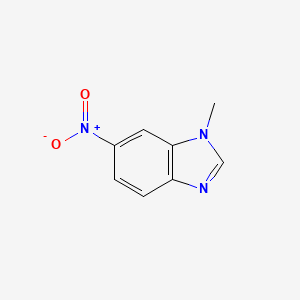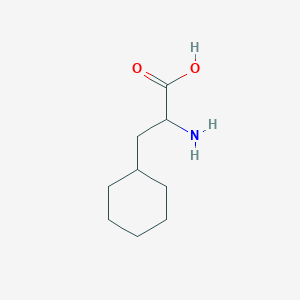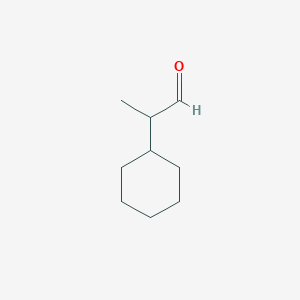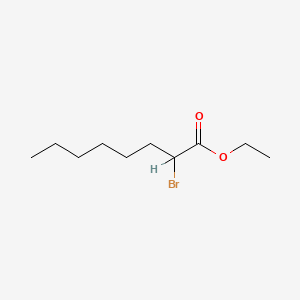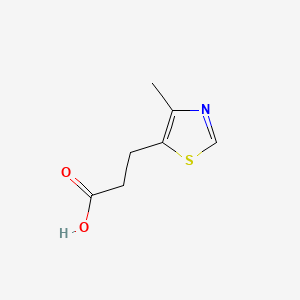
4-Methylthiazole-5-propionic acid
Übersicht
Beschreibung
4-Methylthiazole-5-propionic acid is a compound that has gained attention in various fields of research and industry. It has a molecular formula of C7H9NO2S and a molecular weight of 171.211 . The compound is also known by other names such as 3-(4-Methyl-1,3-thiazol-5-yl)propanoic acid .
Molecular Structure Analysis
The InChI key for this compound is HPMBMJNAPIPXFK-UHFFFAOYSA-N . The Canonical SMILES representation is CC1=C(SC=N1)CCC(=O)O . These representations provide a way to describe the molecular structure of the compound.
Physical And Chemical Properties Analysis
This compound has a molecular weight of 171.22 g/mol . It has a computed XLogP3 value of 1 , which is a measure of its lipophilicity. The compound has 1 hydrogen bond donor count and 4 hydrogen bond acceptor count . It also has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are both 171.03539970 g/mol . The topological polar surface area is 78.4 Ų .
Wissenschaftliche Forschungsanwendungen
Antiproliferative and Antimicrobial Activities
A study conducted by Božić et al. (2017) synthesized derivatives of 4-methylthiazole-5-propionic acid and tested their antiproliferative activity against various cancer cell lines. The derivatives displayed significant effects against human colon cancer, breast cancer, and myelogenous leukemia cell lines. Additionally, these compounds exhibited considerable antimicrobial activity against a range of microorganisms (Božić et al., 2017).
Corrosion Inhibition
Lagrenée et al. (2002) investigated a derivative of 4-methylthiazole, specifically 4-MTHT, for its potential as a corrosion inhibitor of mild steel in acidic media. The study demonstrated that 4-MTHT effectively inhibited corrosion, showing up to 99% efficiency in hydrochloric acid and 80% in sulfuric acid environments (Lagrenée et al., 2002).
Synthesis of Heminevrin
Research by Antonov et al. (1999) explored the synthesis of 5-(2-chloroethyl)-4-methylthiazole, a compound used in the production of Heminevrin, a drug with hypnotic, tranquilizer, and anticonvulsant properties. The study focused on the chlorination process of a related compound, offering insights into alternative synthesis methods for Heminevrin (Antonov et al., 1999).
Preparation and Bioactivity of Ferrocenyl–Thiazoleacylhydrazones
In 2008, Zhang synthesized 4-Methylthiazole-5-carbohydrazide and its derivatives, studying their structure and potential bioactivity. The study found significant anti-HIV, anti-lung cancer, and antibacterial activities in these compounds, particularly against Staphylococcus aureus, E. coli, and Pseudomonas aeruginosa (Zhang, 2008).
Photophysical Properties for Luminescence Studies
Murai et al. (2017) explored the synthesis of 5-N-Arylamino-4-methylthiazoles, investigating their photophysical properties. These properties are crucial in luminescence studies, and the research indicated potential applications in materials science due to their emission characteristics (Murai et al., 2017).
Metabolite of Thiamine in Microorganisms
A study by Houston (1984) identified 4-methylthiazole-5-acetic acid as a metabolite of thiamine in the microorganism Phycomyces blakesleeanus. This discovery adds to the understanding of thiamine metabolism in fungi and potentially opens avenues for further research in microbiology (Houston, 1984).
Potential in Spinal Cord Injury Treatment
Davis (1954) discussed the use of 5-(2-chloroethyl)-4-methylthiazole for the prevention and treatment of spinal cord injuries. This highlights its potential application in medical treatments and rehabilitation therapies (Davis, 1954).
Application in Hydrodynamic Models
A paper by Crowder and Diplas (2000) mentioned the synthesis of 4-cyanothiazole from 4-methylthiazole. This synthesis process is relevant in the context of hydrodynamic modeling, showcasing the compound's utility in various scientific modeling applications (Crowder & Diplas, 2000).
Corrosion Protection in Steel
A study by Bentiss et al. (2007) evaluated the effectiveness of 4-methylthiazole derivatives in protecting steel against corrosion in acidic solutions. The findings suggest these compounds could have significant industrial applications in preventing metal corrosion (Bentiss et al., 2007).
Wirkmechanismus
Target of Action
The primary targets of 3-(4-methyl-1,3-thiazol-5-yl)propanoic acid are currently unknown. This compound is a unique chemical provided to early discovery researchers
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Thiazole derivatives have been reported to exhibit diverse biological activities , suggesting that this compound may interact with multiple targets to exert its effects.
Biochemical Pathways
Thiazole derivatives have been associated with analgesic and anti-inflammatory activities , indicating that this compound may influence pathways related to pain and inflammation.
Pharmacokinetics
Its physical and chemical properties, such as a molecular weight of 171.22 , a density of 1.162g/cm3 , and a boiling point of 283.6ºC at 760 mmHg , suggest that it may have reasonable bioavailability.
Result of Action
Given the reported activities of thiazole derivatives , it’s plausible that this compound may have analgesic and anti-inflammatory effects.
Biochemische Analyse
Biochemical Properties
4-Methylthiazole-5-propionic acid plays a significant role in biochemical reactions, particularly due to its interactions with various enzymes and proteins. It has been identified as a precursor of aneurin (vitamin B1), which is essential for carbohydrate metabolism and neural function . The compound interacts with enzymes involved in thiamine synthesis, facilitating the conversion of thiazole derivatives into active forms of the vitamin. Additionally, this compound has been shown to exhibit antioxidant, antimicrobial, and anti-inflammatory properties, making it a valuable component in biochemical studies .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can inhibit cell proliferation and induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent . Furthermore, this compound has been observed to affect the synthesis of neurotransmitters, thereby impacting neural function and signaling .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to enzyme inhibition or activation. For instance, the compound has been found to inhibit the activity of certain enzymes involved in oxidative stress responses, thereby reducing cellular damage . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over different time periods to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various experimental conditions, maintaining its biochemical activity over extended periods Long-term studies have indicated that this compound can have sustained effects on cellular metabolism and function, making it a valuable tool for in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to exhibit beneficial effects, such as antioxidant and anti-inflammatory activities . At higher doses, it may induce toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been identified, indicating the importance of dosage optimization in experimental studies to maximize the compound’s therapeutic potential while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization within the body. It participates in the synthesis of thiamine, where it serves as a precursor for the thiazole moiety of the vitamin . Additionally, the compound can influence metabolic flux and metabolite levels, impacting overall cellular metabolism . Understanding these pathways is crucial for elucidating the compound’s role in biochemical processes and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, where it exerts its biochemical effects . Studies have shown that this compound can be efficiently transported across cellular membranes, ensuring its availability for metabolic processes . The distribution patterns of the compound are influenced by factors such as tissue type, cellular environment, and the presence of specific transporters .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it interacts with target biomolecules . Post-translational modifications and targeting signals play a role in its localization, ensuring that this compound reaches the appropriate sites for its biochemical actions
Eigenschaften
IUPAC Name |
3-(4-methyl-1,3-thiazol-5-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-5-6(11-4-8-5)2-3-7(9)10/h4H,2-3H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMBMJNAPIPXFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60214989 | |
| Record name | 4-Methylthiazole-5-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60214989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6469-32-5 | |
| Record name | 4-Methyl-5-thiazolepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6469-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylthiazole-5-propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006469325 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylthiazole-5-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60214989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methylthiazole-5-propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.622 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHYLTHIAZOLE-5-PROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QVN6YGK7M5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of α-amino-β-(4-methylthiazole-5)-propionic acid in aneurin biosynthesis?
A1: α-Amino-β-(4-methylthiazole-5)-propionic acid is hypothesized to be a precursor to the 4-methyl-5-(β-hydroxyethyl)-thiazole component of aneurin [, ]. This hypothesis stems from the observation that yeast, a rich source of aneurin, can convert α-amino-β-(4-methylthiazole-5)-propionic acid to 4-methyl-5-(β-hydroxyethyl)-thiazole. This conversion mirrors the "fusel oil" formation during alcoholic fermentation, a process well-known to be carried out by yeast [].
Q2: How does the chirality of α-amino-β-(4-methylthiazole-5)-propionic acid influence its metabolism by yeast?
A2: Research suggests that yeast preferentially metabolizes the dextrorotatory isomer of α-amino-β-(4-methylthiazole-5)-propionic acid []. This was determined through experiments where only the dextrorotatory isomer was consumed during fermentation, leaving behind the levorotatory form. This selectivity indicates that the stereochemistry of α-amino-β-(4-methylthiazole-5)-propionic acid is crucial for its role as a potential aneurin precursor in biological systems.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








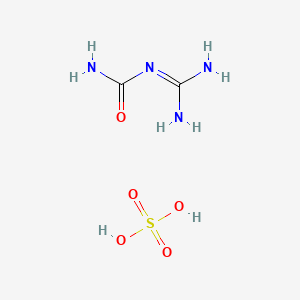

![4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1360019.png)

